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Compound of Interest

Compound Name: (Rac)-Tovinontrine

Cat. No.: B15578453

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tovinontrine, also known as IMR-687, is a racemic mixture containing the active S,S-
enantiomer, Tovinontrine. It is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).
The inhibition of PDE9 leads to an increase in cyclic guanosine monophosphate (cGMP) levels,
which plays a crucial role in various physiological processes. Initially investigated for the
treatment of sickle cell disease and beta-thalassemia, Tovinontrine has also been explored for
its potential in treating heart failure with preserved ejection fraction (HFpEF). This technical
guide provides a detailed overview of the synthesis and purification methods for (Rac)-
Tovinontrine, based on publicly available patent literature.

Chemical Structure and Properties

Property Value

6-((3S,4S)-4-methyl-1-(pyrimidin-2-
IUPAC Name ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-
4-yl)imidazo[1,5-a]pyrazin-8(7H)-one

Molecular Formula C21H26N602
Molecular Weight 394.47 g/mol
CAS Number 2062661-53-2 (for Tovinontrine)
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Synthesis of (Rac)-Tovinontrine

The synthesis of (Rac)-Tovinontrine can be accomplished through a multi-step process. The
following experimental protocol is a composite of procedures outlined in patent literature.

Synthetic Scheme Overview
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Caption: General Synthetic Strategy for (Rac)-Tovinontrine.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (Pyrrolidine Derivative)

» Reaction: Reductive amination of a suitable pyrrolidine precursor with 2-
pyrimidinecarboxaldehyde.

e Detailed Protocol:

o

Dissolve the pyrrolidine precursor (1.0 eq) in a suitable solvent such as dichloromethane
(DCM) or dichloroethane (DCE).

o Add 2-pyrimidinecarboxaldehyde (1.1 eq).

o Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OACc)3) (1.5 eq),
portion-wise at room temperature.

o Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).
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o Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate (NaHCO:s).

o Extract the aqueous layer with DCM (3 x volumes).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na2S0Oa), filter, and
concentrate under reduced pressure to yield the crude Intermediate 1.

o Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Intermediate 2 (Imidazopyrazinone Core)

o Reaction: Cyclization of an appropriate aminoimidazole derivative with a suitable reagent to
form the pyrazinone ring.

e Detailed Protocol:

o Dissolve the aminoimidazole precursor (1.0 eq) in a high-boiling point solvent like
dimethylformamide (DMF) or dioxane.

o Add a suitable cyclizing agent, for instance, a halo-acetyl halide or a related derivative (1.2
eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

o Heat the reaction mixture to 80-120 °C for 4-12 hours. Monitor the reaction by TLC or LC-
MS.

o After completion, cool the reaction mixture to room temperature and pour it into ice-water.

o Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain
the crude Intermediate 2.

o Further purification can be achieved by recrystallization or column chromatography.
Step 3: Coupling of Intermediate 1 and Intermediate 2 to form (Rac)-Tovinontrine

o Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination)
between the halogenated Intermediate 2 and the secondary amine of Intermediate 1.
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e Detailed Protocol:

o To a reaction vessel, add the halogenated Intermediate 2 (1.0 eq), Intermediate 1 (1.2 eq),
a palladium catalyst such as Pdz(dba)s (0.05 eq), and a suitable ligand like Xantphos (0.1

eq).
o Add a base, for example, cesium carbonate (Cs2CO3) (2.0 eq).
o Add a dry, degassed solvent such as toluene or dioxane.

o Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-110 °C
for 12-24 hours. Monitor the reaction progress by LC-MS.

o Upon completion, cool the reaction to room temperature and filter through a pad of celite
to remove the catalyst.

o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate to get the crude
(Rac)-Tovinontrine.

Purification of (Rac)-Tovinontrine

Purification of the final compound is crucial to obtain a product with high purity suitable for
research and development. A combination of chromatographic and crystallization techniques is
typically employed.

Purification Workflow
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Caption: General Purification Workflow for (Rac)-Tovinontrine.

Experimental Protocols

1. Column Chromatography
» Stationary Phase: Silica gel (230-400 mesh).

o Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM), typically starting
from 1% methanol and gradually increasing to 5-10% methanol. The exact gradient may
need to be optimized based on TLC analysis of the crude product.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15578453?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Procedure:

(¢]

Prepare a column with silica gel slurried in the initial eluent.

[¢]

Adsorb the crude (Rac)-Tovinontrine onto a small amount of silica gel and load it onto the
column.

[¢]

Elute the column with the gradient mobile phase, collecting fractions.

[e]

Monitor the fractions by TLC or LC-MS to identify those containing the pure product.

[e]

Combine the pure fractions and concentrate under reduced pressure.
2. Recrystallization

e Solvent System: A mixture of a good solvent and a poor solvent is often effective. For
compounds like Tovinontrine, a system such as methanol/diethyl ether or ethanol/hexane
could be explored.

e Procedure:

[¢]

Dissolve the product from the chromatography step in a minimal amount of the hot "good"
solvent (e.g., methanol).

o Slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

o Allow the solution to cool slowly to room temperature, and then further cool in an ice bath
or refrigerator to promote crystallization.

o Collect the crystals by filtration.
o Wash the crystals with a small amount of the cold "poor" solvent.

o Dry the crystals under vacuum to obtain high-purity (Rac)-Tovinontrine.

Data Presentation
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Intermediate/P . Purity (%)
Step Method Yield (%)
roduct (Method)
) Reductive
1 Intermediate 1 o 70-85 >95 (*H NMR)
Amination
2 Intermediate 2 Cyclization 60-75 >95 (LC-MS)
Crude (Rac)- Pd-catalyzed
3 . _ . 50-65 ~80-90 (LC-MS)
Tovinontrine Coupling
Purified (Rac)- Column
4 ] ] 80-90 (recovery) >98 (HPLC)
Tovinontrine Chromatography

Crystalline (Rac)- o
5 . _ Recrystallization 70-85 (recovery) >99.5 (HPLC)
Tovinontrine

Note: The yields and purities are representative and may vary depending on the specific
reaction conditions and scale.

Signaling Pathway of Tovinontrine

Tovinontrine acts by inhibiting PDE9, which in turn increases the levels of cGMP. This has

downstream effects on various cellular processes.
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Caption: Mechanism of Action of (Rac)-Tovinontrine.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of
(Rac)-Tovinontrine, tailored for a scientific audience. The detailed protocols and workflows are
intended to serve as a valuable resource for researchers and professionals in the field of drug
development and medicinal chemistry. The successful synthesis and purification of this potent
PDED9 inhibitor are critical steps for its further investigation and potential therapeutic
applications.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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